![molecular formula C11H5ClF2N4 B2600166 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097084-22-4](/img/structure/B2600166.png)

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C11H5ClF2N4 and its molecular weight is 266.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

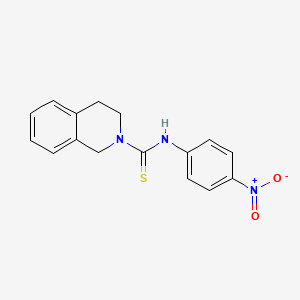

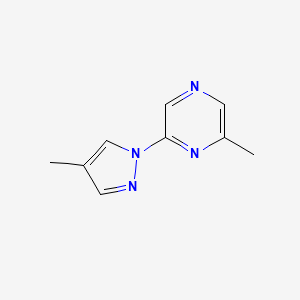

- Chemical Synthesis and Structural Analysis: Research has demonstrated the synthesis and characterization of pyridazine derivatives, including those related to 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, showcasing their potential in exhibiting biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and their structures confirmed by NMR, IR, mass spectral studies, and single crystal X-ray diffraction technique. Density Functional Theory (DFT) calculations were employed to determine various quantum chemical parameters, and Hirshfeld surface analysis was utilized to understand intermolecular interactions (Sallam et al., 2021).

Biological Applications

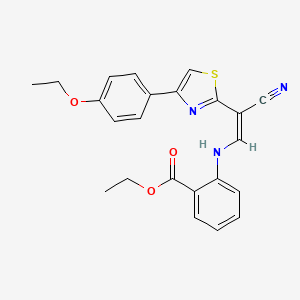

- Biological Evaluation: Another study focused on the synthesis and biological evaluation of various N4-substituted imidazo- and triazolo-pyridazine nucleosides, identifying the potential antitumor activities and effects on purine-metabolizing enzymes. The research highlighted the resistance of these compounds to purine nucleoside phosphorylase and their weak inhibition of adenosine transport into human erythrocytes, suggesting nuanced biological interactions and potential applications in medicinal chemistry (Bussolari et al., 1993).

Antidiabetic Activity

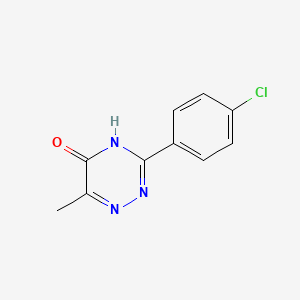

- Antidiabetic Drug Development: A specific study evaluated the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. This research underscores the potential of this compound derivatives in the treatment of diabetes through the inhibition of DPP-4, showcasing a significant step towards the development of new antidiabetic drugs (Bindu et al., 2019).

Agrochemical and Antimicrobial Uses

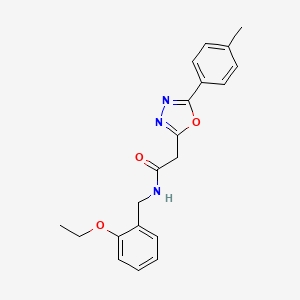

- Agrochemical Potential: The compound has also been researched for its applications in the agricultural sector, including its potential use as an agrochemical due to its structure. Studies have synthesized and analyzed novel derivatives, exploring their interactions and potential for use as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators (Sallam et al., 2022).

Mécanisme D'action

Mode of Action

It is known that many triazolopyridazine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

The bioavailability of this compound, as well as its metabolic stability and distribution within the body, would need to be determined through further pharmacokinetic studies .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .

Propriétés

IUPAC Name |

6-chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N4/c12-9-1-2-10-15-16-11(18(10)17-9)6-3-7(13)5-8(14)4-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHWIFFBXXEBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2600084.png)

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)

![N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2600091.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)